molecular formula C10H12N2O3 B13638787 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one

Cat. No.: B13638787
M. Wt: 208.21 g/mol
InChI Key: JNMCWNYBKDENAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an amino group at the 5th position and a hydroxypropyl group at the 3rd position of the benzoxazole ring. It is a white to light yellow solid with a slight aromatic odor and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-aminophenol with chloroacetic acid to form 2-(2-hydroxyphenyl)glycine This intermediate is then cyclized under acidic conditions to yield the benzoxazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoxazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with various molecular targets. The amino and hydroxypropyl groups allow it to form hydrogen bonds and interact with biological receptors. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-benzoxazole: Similar structure but with the amino group at the 6th position.

    2-(2-Hydroxyphenyl)benzoxazole: Lacks the amino group but has a hydroxy group at the 2nd position.

    2-Substituted benzoxazole derivatives: Various derivatives with different substituents at the 2nd position.

Uniqueness

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one is unique due to the specific positioning of the amino and hydroxypropyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it valuable in research and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-amino-3-(2-hydroxypropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O3/c1-6(13)5-12-8-4-7(11)2-3-9(8)15-10(12)14/h2-4,6,13H,5,11H2,1H3

InChI Key

JNMCWNYBKDENAU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)N)OC1=O)O

Origin of Product

United States

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